molecular formula C9H15FN2O B2795231 1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole CAS No. 1856058-18-8

1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole

Cat. No. B2795231
CAS RN: 1856058-18-8
M. Wt: 186.23
InChI Key: BUOSVNWKDOHDKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a planar, aromatic system. The electronegative fluorine atom on the 2-fluoroethyl group could introduce some polarity to the molecule .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo reactions at the pyrazole ring, such as electrophilic substitution. The presence of the fluorine atom might also make the compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyrazole ring and the 2-fluoroethyl and propoxymethyl substituents. For example, the compound might have moderate polarity due to the electronegative fluorine atom .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could potentially be of interest in medicinal chemistry research. Further studies could explore its synthesis, properties, and potential biological activities .

properties

IUPAC Name

1-(2-fluoroethyl)-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O/c1-2-7-13-8-9-3-5-11-12(9)6-4-10/h3,5H,2,4,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOSVNWKDOHDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC=NN1CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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